2-Oxocyclopentanecarbohydrazide

描述

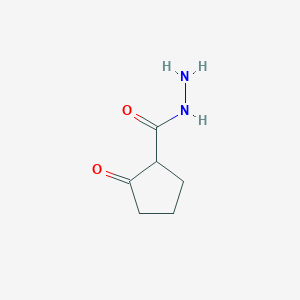

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-oxocyclopentane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-8-6(10)4-2-1-3-5(4)9/h4H,1-3,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQINFIHGCPGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665561 | |

| Record name | 2-Oxocyclopentane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216879-92-4 | |

| Record name | 2-Oxocyclopentane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxocyclopentanecarbohydrazide

Classical Approaches to 2-Oxocyclopentanecarbohydrazide Synthesis

The foundational methods for synthesizing this compound have traditionally relied on the direct reaction of cyclopentanone-derived esters or acids with hydrazine (B178648). These methods, while straightforward, often present challenges in terms of product distribution and reaction control.

Ester-Hydrazine Condensation Routes to the Chemical Compound

The most common classical route to this compound involves the condensation of an ester derivative of 2-oxocyclopentanecarboxylic acid with hydrazine. A notable example is the reaction of ethyl 2-oxocyclopentane-1-carboxylate with hydrazine hydrate (B1144303). Research has shown that this reaction can lead to a mixture of products. Under certain conditions, the reaction yields not only the desired this compound but also a significant amount of a pyrazolone (B3327878) derivative as the major product, with an enamine being formed as a minor byproduct. ajgreenchem.com The formation of the pyrazolone occurs through an intramolecular cyclization, a common side reaction in the hydrazinolysis of β-keto esters.

The general mechanism for the primary reaction involves the nucleophilic attack of the hydrazine on the ester carbonyl group, followed by the elimination of the corresponding alcohol.

Reactions of 2-Oxocyclopentanecarboxylic Acid Derivatives with Hydrazine

Direct reaction of 2-oxocyclopentanecarboxylic acid with hydrazine can also, in principle, yield the corresponding hydrazide. This reaction proceeds via an acid-base reaction followed by dehydration to form the amide-like hydrazide linkage. However, controlling the reaction to prevent the formation of the hydrazone at the ketone position is a significant challenge. stackexchange.com The relative reactivity of the carboxylic acid and ketone functionalities towards hydrazine plays a crucial role in the product outcome. To circumvent this, the carboxylic acid is often activated, for instance, by conversion to an acid chloride or through the use of coupling agents, to favor the formation of the hydrazide over the hydrazone. nih.gov

Modern and Advanced Synthetic Strategies for the Cyclopentanone (B42830) Hydrazide Scaffold

Contemporary synthetic chemistry has driven the development of more sophisticated methods for the preparation of this compound and its derivatives. These strategies aim to improve chemo- and regioselectivity, streamline reaction sequences, and adhere to the principles of green chemistry.

One-Pot and Multicomponent Reaction (MCR) Approaches to this compound

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, offering the potential to construct complex molecules in a single step from multiple starting materials. mdpi.comnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the conceptual framework of MCRs could be applied. For example, a hypothetical MCR could involve the in-situ generation of a reactive cyclopentanone derivative that then reacts with hydrazine and another component to form a more complex structure incorporating the this compound scaffold. The development of such a reaction would be a significant step forward in the streamlined synthesis of this and related compounds.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. rsc.org This involves the use of less hazardous solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption. researchgate.netnih.gov For the synthesis of hydrazides, greener approaches could include the use of microwave irradiation to accelerate the reaction and reduce the need for high-boiling point solvents. nih.gov Furthermore, the use of water as a solvent, where feasible, and the development of catalytic methods that avoid stoichiometric reagents are key areas of research in making the synthesis of hydrazides more environmentally benign.

Chemical Reactivity and Transformation of 2 Oxocyclopentanecarbohydrazide

Cyclization Reactions to Form Heterocyclic Systems

The inherent reactivity of 2-Oxocyclopentanecarbohydrazide allows for its conversion into various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. These transformations are primarily achieved through cyclization reactions that leverage the nucleophilic nature of the hydrazide group and the electrophilic character of the ketone.

Formation of Five-Membered Nitrogen Heterocycles

The construction of five-membered nitrogen heterocycles is a prominent application of this compound in organic synthesis. These reactions typically involve the reaction of the hydrazide with a suitable reagent to form an intermediate that subsequently undergoes intramolecular cyclization.

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are readily synthesized from this compound. A common and effective method involves the reaction with 1,3-dicarbonyl compounds. youtube.com This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, proceeds through the initial formation of an imine with one carbonyl group, followed by the formation of an enamine with the second carbonyl group, which then cyclizes to form the stable aromatic pyrazole ring. youtube.com The versatility of this method allows for the preparation of a wide range of substituted pyrazoles by varying the 1,3-dicarbonyl compound. nih.gov

| Reagent | Product Type | Key Features of Synthesis |

| 1,3-Dicarbonyl Compounds | Pyrazole Derivatives | Reaction proceeds via imine and enamine formation followed by cyclization. youtube.com |

| β,γ-Unsaturated Hydrazones | Pyrazole Derivatives | Copper-catalyzed aerobic oxidative cyclization. organic-chemistry.org |

| Alkynes | Pyrazoles | Silver-mediated [3+2] cycloaddition. organic-chemistry.org |

The 1,3,4-oxadiazole (B1194373) ring system, another important five-membered heterocycle, can be efficiently synthesized from this compound. A prevalent method involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be formed from the starting carbohydrazide (B1668358). rsc.org Reagents such as phosphorus oxychloride are effective for this transformation, often providing the desired 2,5-disubstituted 1,3,4-oxadiazole derivatives in excellent yields and with short reaction times. nih.gov An alternative one-pot synthesis involves the oxidative cyclization of an intermediate hydrazone, which can be achieved using reagents like a mixture of tetramethylammonium (B1211777) bromide and oxone. sciensage.info

The synthesis of 1,3,4-thiadiazoles from this compound typically involves reaction with a sulfur-containing reagent. A common route is the cyclization of thiosemicarbazide (B42300) derivatives. nih.govsbq.org.br For instance, acid-catalyzed condensation of thiosemicarbazide with a suitable aldehyde or ketone derived from the carbohydrazide can yield a thiosemicarbazone, which upon treatment with a dehydrating agent like acetic anhydride (B1165640), cyclizes to form the 4,5-dihydro-1,3,4-thiadiazole derivative. nih.gov Another approach involves the direct reaction with reagents like phosphorus pentasulfide. The thionation of amides and related compounds using Lawesson's reagent is also a well-established method for producing 1,3,4-thiadiazoles. organic-chemistry.org

| Reagent | Intermediate | Product Type |

| Thiosemicarbazide | Thiosemicarbazone | 1,3,4-Thiadiazole |

| Phosphorus Pentasulfide | Thionated Intermediate | 1,3,4-Thiadiazole |

| Lawesson's Reagent | Thionated Intermediate | 1,3,4-Thiadiazole |

Formation of Six-Membered Nitrogen Heterocycles

In addition to five-membered rings, this compound serves as a precursor for the synthesis of six-membered nitrogen-containing heterocycles, which are also of considerable pharmacological importance.

Pyridazine derivatives, which feature a six-membered ring with two adjacent nitrogen atoms, can be synthesized from precursors derived from this compound. nih.govnih.gov A general strategy involves the reaction with a 1,4-dicarbonyl compound or its equivalent. For example, the condensation with a γ-keto acid can lead to the formation of a pyridazinone derivative. researchgate.net Modern synthetic methods also include copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which can be subsequently oxidized to the corresponding pyridazine. organic-chemistry.org The choice of reaction conditions, such as the solvent, can influence the final product, with some methods directly affording the aromatic pyridazine. organic-chemistry.org

| Starting Material Type | Reaction Type | Product |

| β,γ-Unsaturated Hydrazone | Copper-promoted 6-endo-trig cyclization | 1,6-Dihydropyridazine |

| 1,6-Dihydropyridazine | Oxidation (e.g., with NaOH) | Pyridazine |

| 3-Monosubstituted s-tetrazine and Silyl enol ether | Lewis acid-mediated inverse electron demand Diels-Alder | Functionalized Pyridazine |

Cyclocondensation Reactions with Dicarboxylic Acid Anhydrides

The hydrazide functional group of this compound possesses nucleophilic nitrogen atoms that can react with electrophilic partners. Dicarboxylic acid anhydrides, such as succinic anhydride or phthalic anhydride, serve as excellent electrophiles. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate containing both a carboxylic acid and an amide functionality. Subsequent intramolecular condensation, typically promoted by heating, results in the elimination of a water molecule and the formation of a new heterocyclic ring. This cyclocondensation reaction yields N-amino-substituted cyclic imides. For instance, the reaction with phthalic anhydride would produce N-(2-oxocyclopentanecarboxamido)phthalimide. These reactions are valuable for the synthesis of more complex heterocyclic structures. nih.govgoogle.com

Table 1: Cyclocondensation of this compound with Dicarboxylic Acid Anhydrides

| Reactant 1 | Reactant 2 | Expected Product |

| This compound | Phthalic Anhydride | N-(2-oxocyclopentanecarboxamido)phthalimide |

| This compound | Succinic Anhydride | 1-(2-Oxocyclopentanecarboxamido)pyrrolidine-2,5-dione |

Annulation Reactions to Fused Ring Systems

Annulation, the process of building a new ring onto an existing molecule, can be envisioned for this compound, leading to the formation of fused bicyclic or polycyclic systems. nih.govresearchgate.net The presence of both a ketone and a hydrazide group allows for various synthetic strategies. For example, the α-protons adjacent to the cyclopentanone (B42830) carbonyl are acidic and can be deprotonated by a strong base to form an enolate. This nucleophilic enolate can then participate in annulation sequences. One potential pathway involves a Michael addition of the enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol (B89426) condensation or a Claisen-type cyclization, which would construct a new six-membered ring fused to the original cyclopentanone. The specific outcome, including the regiochemistry and stereochemistry, would be dependent on the reactants and reaction conditions employed.

Condensation and Imine Formation Reactions of the Hydrazide Moiety

The hydrazide group is highly reactive towards carbonyl compounds, leading to the formation of carbon-nitrogen double bonds through condensation reactions. This reactivity is a cornerstone of hydrazide chemistry.

Formation of Hydrazones and Acylhydrazones with Aldehydes and Ketones

This compound readily reacts with a wide range of aldehydes and ketones in an acid-catalyzed condensation reaction to form N-acylhydrazones. youtube.comyoutube.com The reaction proceeds via nucleophilic addition of the terminal amino group of the hydrazide to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. Subsequent dehydration under acidic conditions yields the stable N-acylhydrazone product. libretexts.orgkhanacademy.orglibretexts.org These products are often crystalline solids, and this reaction has historically been used for the characterization and purification of carbonyl compounds. The resulting acylhydrazone contains the cyclopentanone ring, the amide linkage, and the newly formed imine function, offering a scaffold for further synthetic modifications.

Reactivity with Cyclic Ketones (e.g., Cyclopentanone, Tetralone)

The condensation reaction is not limited to acyclic carbonyls. Cyclic ketones such as cyclopentanone and tetralone also react with this compound to yield the corresponding N-acylhydrazones. youtube.com The reaction with cyclopentanone, for example, would result in a symmetrical-looking molecule where a cyclopentylidene group is attached to the hydrazide nitrogen. The fundamental mechanism involving acid-catalyzed nucleophilic addition followed by dehydration remains the same as with other ketones. libretexts.org

Table 2: Condensation of this compound with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Expected Product Class |

| This compound | Benzaldehyde | N'-benzylidene-2-oxocyclopentanecarbohydrazide |

| This compound | Acetone (B3395972) | N'-(propan-2-ylidene)-2-oxocyclopentanecarbohydrazide |

| This compound | Cyclopentanone | N'-cyclopentylidene-2-oxocyclopentanecarbohydrazide |

| This compound | α-Tetralone | 2-Oxo-N'-(1,2,3,4-tetrahydronaphthalen-1-ylidene)cyclopentane-1-carbohydrazide |

Nucleophilic and Electrophilic Reactivity of the Cyclopentanone Hydrazide

This compound is an ambident molecule, possessing both nucleophilic and electrophilic centers, which contributes to its diverse reactivity.

Nucleophilic Character : The primary site of nucleophilicity is the terminal nitrogen atom (-NH2) of the hydrazide moiety. researchgate.net This nitrogen has a lone pair of electrons and readily attacks electrophilic centers such as the carbonyl carbon of aldehydes, ketones, and anhydrides. Furthermore, the protons on the carbon atom alpha to the cyclopentanone carbonyl are acidic and can be removed by a base to generate a carbanion (enolate), which is a potent carbon nucleophile. youtube.com

Electrophilic Character : The carbonyl carbon of the cyclopentanone ring is electrophilic. It is susceptible to attack by various nucleophiles, including organometallic reagents (like Grignard or organolithium reagents), enolates, and other nitrogen or oxygen nucleophiles. This allows for the introduction of a wide range of substituents at the C-2 position of the cyclopentanone ring.

Ring-Opening and Ring-Expansion Reactions of the Cyclopentanone Core

The five-membered cyclopentanone ring, while relatively stable, can undergo ring-opening or ring-expansion reactions under specific conditions to yield acyclic derivatives or larger carbocycles like cyclohexanones. organic-chemistry.orgbaranlab.org

Ring-Expansion : Reactions such as the Tiffeneau-Demjanov rearrangement can be applied to cyclopentanone derivatives to achieve ring expansion. organic-chemistry.org For instance, conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent treatment with nitrous acid, can generate a carbocation that rearranges to a six-membered ring. The Dowd-Beckwith reaction is another powerful method for the ring expansion of cyclic ketones via radical pathways. researchgate.netox.ac.uk

Ring-Opening : The cyclopentanone ring can be cleaved through oxidative processes. For example, the Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, would convert the cyclic ketone into a six-membered lactone (a cyclic ester) via the insertion of an oxygen atom adjacent to the carbonyl group. Other more forceful oxidative conditions can lead to the cleavage of the carbon-carbon bond, resulting in the formation of a dicarboxylic acid. researchgate.netrsc.org

Derivatization Strategies and Functional Group Transformations of 2 Oxocyclopentanecarbohydrazide

Synthesis of Substituted Acylhydrazone Derivatives

The condensation reaction between the hydrazide functionality of 2-oxocyclopentanecarbohydrazide and various aldehydes and ketones is a primary strategy for generating a diverse library of acylhydrazone derivatives. This reaction is typically catalyzed by acid and proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding N'-substituted acylhydrazone.

The versatility of this method lies in the vast array of commercially available or readily synthesizable aldehydes and ketones, allowing for the introduction of a wide range of substituents. These substituents can be tailored to modulate the steric and electronic properties of the final molecule. For instance, the reaction with aromatic aldehydes can introduce phenyl, substituted phenyl, or heterocyclic rings, while aliphatic aldehydes and ketones can incorporate linear, branched, or cyclic alkyl chains.

Table 1: Examples of Substituted Acylhydrazone Derivatives from this compound

| Aldehyde/Ketone Reactant | Resulting Acylhydrazone Derivative |

| Benzaldehyde | N'-(Phenylmethylene)-2-oxocyclopentanecarbohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-Chlorophenylmethylene)-2-oxocyclopentanecarbohydrazide |

| Acetone (B3395972) | N'-(Propan-2-ylidene)-2-oxocyclopentanecarbohydrazide |

| Cyclohexanone | N'-(Cyclohexylidene)-2-oxocyclopentanecarbohydrazide |

Modifications of the Cyclopentanone (B42830) Carbonyl Group

The carbonyl group within the cyclopentanone ring of this compound presents another key site for derivatization. Standard reactions of ketones can be employed to introduce new functional groups and alter the cyclic core of the molecule. libretexts.orgmasterorganicchemistry.comchadsprep.comyoutube.com

One common modification is the reduction of the ketone to a hydroxyl group, which can be achieved using various reducing agents such as sodium borohydride. This transformation converts the planar carbonyl carbon into a chiral center, opening possibilities for diastereoselective and enantioselective syntheses. The resulting hydroxyl group can be further functionalized through esterification or etherification reactions.

Another important reaction is the Wittig reaction, which allows for the conversion of the carbonyl group into a carbon-carbon double bond. By reacting this compound with a phosphorus ylide, a variety of substituted exocyclic alkenes can be synthesized. The nature of the substituent on the ylide determines the final structure of the product.

Furthermore, the carbonyl group can undergo nucleophilic addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds. youtube.com This leads to the formation of tertiary alcohols, introducing a new carbon-carbon bond and increasing the molecular complexity.

Alterations of the Hydrazide Nitrogen Atoms

The nitrogen atoms of the hydrazide group are nucleophilic and can participate in various substitution reactions, allowing for further diversification of the this compound scaffold. nih.govmdpi.comresearchgate.netresearchgate.net

Alkylation of the hydrazide nitrogens can be achieved by treatment with alkyl halides in the presence of a base. nih.gov This can lead to mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the reagents. The choice of the alkylating agent allows for the introduction of a wide range of alkyl and benzyl (B1604629) groups.

Acylation of the hydrazide nitrogens is another valuable transformation. masterorganicchemistry.com Reaction with acid chlorides or anhydrides in the presence of a base results in the formation of N-acyl or N,N'-diacyl derivatives. This strategy is useful for introducing various acyl groups, including those with additional functional groups or aromatic moieties. The Friedel-Crafts acylation, for instance, can introduce acyl groups to aromatic rings present in the molecule. masterorganicchemistry.comyoutube.com

Introduction of Chiral Auxiliaries and Stereocontrol in Derivatization

Controlling the stereochemistry during the derivatization of this compound is crucial for the synthesis of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com The introduction of a chiral auxiliary, a stereogenic group temporarily incorporated into the molecule, can effectively control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com

A common approach involves attaching a chiral auxiliary to the hydrazide moiety. For example, reacting this compound with a chiral acid chloride can form a chiral acylhydrazide. The stereocenter in the auxiliary can then direct the stereoselectivity of reactions at other sites in the molecule, such as the cyclopentanone carbonyl group.

Alternatively, a chiral auxiliary can be introduced through the reaction of the cyclopentanone carbonyl group. For instance, condensation with a chiral amine can form a chiral imine, which can then direct subsequent transformations.

The choice of the chiral auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome. Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and various chiral amines and alcohols. wikipedia.org After the desired stereoselective transformation has been accomplished, the chiral auxiliary can typically be removed under mild conditions, yielding the enantiomerically enriched product.

2 Oxocyclopentanecarbohydrazide As a Key Intermediate in Complex Organic Synthesis

Building Block for Advanced Cyclopentanoid Architectures

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast number of biologically active natural products and pharmaceutical agents. The inherent functionality of 2-Oxocyclopentanecarbohydrazide provides a strategic starting point for the elaboration of intricate cyclopentanoid frameworks. The ketone and hydrazide groups serve as versatile handles for a variety of chemical transformations, allowing for the introduction of diverse substituents and the formation of new ring systems.

For instance, the ketone can undergo a range of classical carbonyl reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions, to introduce new carbon-carbon bonds and build molecular complexity. The hydrazide moiety, in turn, can participate in cyclization reactions to form various heterocyclic systems fused to the cyclopentane ring. This dual reactivity allows for a stepwise and controlled construction of highly functionalized cyclopentane derivatives that would be challenging to access through other synthetic routes.

Precursor to Nitrogen-Containing Macrocycles and Supramolecular Assemblies

Nitrogen-containing macrocycles are a class of compounds that have garnered significant interest due to their diverse applications, including as artificial receptors, catalysts, and therapeutic agents. nih.govnih.gov this compound serves as an excellent precursor for the synthesis of these complex structures. The hydrazide functionality is particularly well-suited for the formation of larger ring systems through reactions such as condensation with dicarbonyl compounds or through multi-component reactions.

The strategic placement of the hydrazide group on the cyclopentane scaffold allows for the pre-organization of reactive sites, facilitating macrocyclization reactions that might otherwise be entropically disfavored. This approach has been utilized to construct novel macrocyclic hosts with well-defined cavities capable of encapsulating guest molecules, a key principle in the field of supramolecular chemistry. The resulting supramolecular assemblies exhibit unique properties and have potential applications in areas such as sensing, separations, and drug delivery.

Enabling Stereoselective Synthesis of Advanced Intermediates

The control of stereochemistry is a paramount challenge in modern organic synthesis, particularly in the preparation of chiral drugs and natural products. While specific studies detailing the direct use of this compound in highly stereoselective reactions are not extensively documented in the readily available literature, its structural features suggest significant potential in this area. The presence of a prochiral ketone and the potential for introducing chiral auxiliaries via the hydrazide group offer avenues for asymmetric transformations.

For example, the ketone could be a substrate for enantioselective reductions or additions, establishing a stereocenter on the cyclopentane ring. Furthermore, the hydrazide could be derivatized with a chiral auxiliary to direct subsequent diastereoselective reactions on the cyclopentane core. Such strategies are fundamental in stereoselective synthesis and would allow for the preparation of enantiomerically pure intermediates for the synthesis of complex target molecules. nih.gov The development of such stereoselective methods would significantly enhance the utility of this compound as a versatile chiral building block.

Application in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy that allows for the rapid generation of a library of structurally diverse compounds from a common intermediate. The multiple reactive sites of this compound make it an ideal candidate for the development of divergent synthetic routes. By selectively addressing the ketone and hydrazide functionalities, a wide range of distinct molecular scaffolds can be accessed from a single starting material.

Mechanistic and Theoretical Investigations of 2 Oxocyclopentanecarbohydrazide Reactivity

Elucidation of Reaction Mechanisms Involving the Chemical Compound

Understanding the stepwise process of how 2-Oxocyclopentanecarbohydrazide transforms into products is essential for controlling reaction outcomes. This involves a combination of kinetic studies to understand reaction rates and isotopic labeling to trace the path of atoms throughout a reaction.

Kinetic analysis is a powerful tool for determining the rates of chemical reactions and providing insights into the mechanism. rsc.org By systematically varying concentrations of reactants, catalysts, and temperature, a rate law can be established, which mathematically describes the dependency of the reaction rate on the concentration of each reactant. This information helps to identify the species involved in the rate-determining step of the reaction.

For a hypothetical acid-catalyzed hydrolysis of this compound to cyclopentanone (B42830) and carbohydrazide (B1668358), a kinetic study might reveal a rate law such as:

Rate = k[this compound][H⁺]

This would suggest that the reaction is first-order with respect to both the substrate and the acid catalyst. Further studies could investigate the effect of temperature on the rate constant (k) to determine the activation energy (Ea) using the Arrhenius equation. This Ea value provides a quantitative measure of the energy barrier for the reaction.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound

| Experiment | [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

Isotopic labeling is a definitive method for tracing the fate of specific atoms during a chemical transformation. nih.govnih.gov By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the position of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. researchgate.net This provides unambiguous evidence for bond-forming and bond-breaking events.

In the context of this compound, one could investigate the mechanism of a cyclization reaction. For instance, if the carbonyl oxygen is labeled with ¹⁸O, its location in the final product would reveal whether it participates in the cyclization or is eliminated. Similarly, labeling one of the nitrogen atoms of the hydrazide group with ¹⁵N could elucidate which nitrogen atom is involved in a nucleophilic attack. These experiments are crucial for distinguishing between different possible reaction pathways that might be indistinguishable by kinetic studies alone. mdpi.com

Table 2: Illustrative Isotopic Labeling Scheme for Mechanistic Analysis

| Labeled Reactant | Proposed Reaction | Expected Product and Labeled Position | Analytical Technique |

| 2-Oxo(¹⁸O)cyclopentanecarbohydrazide | Intramolecular Cyclization | Product A with ¹⁸O in the ring | Mass Spectrometry |

| 2-Oxocyclopentanecarbo(¹⁵N)hydrazide | Condensation with an Aldehyde | Product B with ¹⁵N in the new heterocyclic ring | ¹⁵N NMR Spectroscopy |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers a powerful lens to investigate the structure and reactivity of molecules at an atomic level, complementing experimental findings. nih.gov These methods can be used to explore molecular properties that are difficult or impossible to measure experimentally. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can provide detailed information about the electronic structure of this compound. mdpi.commdpi.com These calculations can determine molecular orbital energies (HOMO and LUMO), partial atomic charges, and electrostatic potential maps. These "reactivity descriptors" help in predicting the most likely sites for nucleophilic or electrophilic attack.

For example, the calculated partial positive charge on the carbonyl carbon of the cyclopentanone ring would suggest its susceptibility to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons, respectively.

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability (e.g., from the hydrazide group) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (e.g., at the carbonyl carbon) |

| Partial Charge on Carbonyl Carbon | +0.45 e | Site for nucleophilic attack |

| Partial Charge on Hydrazide N | -0.30 e | Site for electrophilic attack or protonation |

This compound is a flexible molecule with multiple rotatable bonds. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule over time. nih.govkarazin.ua By simulating the motion of all atoms in the molecule, MD can identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This is crucial because the reactivity of a molecule can be highly dependent on its three-dimensional shape. Understanding the preferred conformations can provide insights into which reactive groups are spatially accessible for a given reaction.

For any given reaction, the transition state represents the highest energy point along the reaction coordinate. researchgate.netucsb.edu Locating and characterizing the geometry and energy of the transition state is a key goal of computational chemistry as it allows for the direct calculation of the activation energy. youtube.comscm.com Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms are employed to find these saddle points on the potential energy surface. uchicago.edu

By calculating the transition state structures for different proposed mechanisms of a reaction involving this compound, one can determine which pathway has the lowest activation energy and is therefore the most likely to occur. This theoretical approach can guide experimental work by suggesting the most promising reaction conditions to favor a desired product.

In-Depth Analysis of this compound Reactivity Remains Elusive in Scientific Literature

A thorough investigation into the mechanistic and theoretical aspects of this compound's reactivity, specifically focusing on its structure-reactivity relationships in a non-biological context, reveals a significant gap in the available scientific literature. Despite extensive searches of chemical databases and scholarly articles, detailed research findings and specific data tables concerning the chemical behavior of this particular compound are not readily accessible.

The inherent reactivity of this compound can be inferred from the functionalities it possesses: a cyclopentanone ring and a carbohydrazide group. The cyclopentanone moiety, a five-membered cyclic ketone, is known to undergo typical ketone reactions. The ring strain in cyclopentanone is less than that in cyclobutanone (B123998) but more than in cyclohexanone, which can influence its reactivity in addition and condensation reactions.

The carbohydrazide group (-CONHNH2) is a derivative of hydrazine (B178648) and exhibits characteristic nucleophilic properties due to the lone pair of electrons on the terminal nitrogen atom. This group is known to react with electrophiles, participate in condensation reactions with carbonyl compounds to form hydrazones, and can be involved in various cyclization reactions to form heterocyclic compounds.

However, specific studies detailing the interplay of these two functional groups within the this compound molecule and quantifying its reactivity under various non-biological conditions are not documented in the public domain. Structure-reactivity relationship studies, which would systematically modify the structure of the molecule and measure the resulting changes in reaction rates or equilibrium constants, appear not to have been a focus of published research.

Consequently, the generation of detailed research findings and interactive data tables, as initially intended for this article, is not feasible based on the current body of scientific evidence. Further experimental and computational studies are required to elucidate the specific structure-reactivity landscape of this compound.

Advanced Structural Characterization and Solid State Analysis

X-ray Crystallography of 2-Oxocyclopentanecarbohydrazide and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, offering a detailed picture of molecular geometry, conformation, and interactions.

The core hydrazide functional group in such molecules typically exhibits characteristic bond lengths. In 5-hydroxypentanehydrazide, the C-N and C=O bond lengths were measured at 1.3376(17) Å and 1.2375(16) Å, respectively, which is consistent with other aliphatic hydrazide compounds. nih.gov Similarly, the N-N bond length of 1.4193(14) Å aligns with expected values. nih.gov For this compound, the cyclopentanone (B42830) ring would likely adopt a non-planar conformation, such as an envelope or twist form, to minimize steric strain. The absolute configuration of chiral centers can also be unambiguously determined using single-crystal X-ray diffraction, a critical aspect for biologically active molecules. In the case of a carbohydrazide (B1668358) derivative synthesized from (1R)-(-)-myrtenal, X-ray analysis confirmed the retention of the original stereochemistry.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) |

| 5-hydroxypentanehydrazide | Orthorhombic | Pca2 | C-N: 1.3376, C=O: 1.2375, N-N: 1.4193 nih.gov |

| (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) Complex | Monoclinic | P2 | - |

This table presents crystallographic data for representative hydrazide derivatives to illustrate the type of information obtained.

The crystal packing of hydrazide derivatives is often dominated by a network of hydrogen bonds, which significantly influences their physical properties such as melting point and solubility. In the crystal structure of 5-hydroxypentanehydrazide, the molecules are linked by N-H···O and O-H···O hydrogen bonds, forming a three-dimensional network. nih.gov The hydrazide group acts as both a hydrogen bond donor (from the N-H groups) and an acceptor (at the carbonyl oxygen).

These interactions dictate how the molecules arrange themselves in the crystal lattice. For example, in one carbohydrazide derivative, intermolecular hydrogen bonds of the N-H···O type were observed to link the molecules into chains. researchgate.net The study of these packing motifs is crucial for understanding and predicting the material's properties. The presence of both a ketone and a hydrazide group in this compound provides multiple sites for hydrogen bonding, suggesting that it would also form complex and stable hydrogen-bonded networks in the solid state.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can have different stabilities, dissolution rates, and bioavailabilities. While no specific studies on the polymorphism of this compound were identified, the potential for its existence is high given the molecule's conformational flexibility and multiple hydrogen bonding sites. Polymorphism is often investigated using techniques like differential scanning calorimetry (DSC) in conjunction with X-ray powder diffraction (XRPD).

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another important area of solid-state chemistry. Co-crystals can be designed to modify the physical properties of a target molecule. For hydrazide-containing compounds, co-crystallization with suitable co-formers could be explored to enhance properties like solubility or stability.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for investigating the intricate structural details of this compound in the solid state. These analytical techniques are particularly adept at elucidating the nature of intermolecular and intramolecular hydrogen bonding, as well as identifying the potential for tautomerism, by probing the vibrational modes of the molecule's constituent chemical bonds.

Similarly, the potential for keto-enol and amide-imidol tautomerism in this compound can be assessed. Vibrational spectroscopy allows for the detection of characteristic bands associated with each tautomeric form, providing insight into which form, or if a mixture of forms, exists in the solid state.

Detailed Research Findings

Analysis of the vibrational spectra of this compound reveals key features indicative of its structural properties. The positions, shapes, and intensities of specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum can be assigned to the fundamental vibrational modes of the molecule.

Hydrogen Bonding Analysis:

The influence of hydrogen bonding is most prominently observed in the high-frequency region of the IR spectrum. The N-H stretching vibrations of the hydrazide group, typically expected in the 3400-3300 cm⁻¹ range for a free N-H bond, are observed to be broadened and shifted to lower wavenumbers. This red-shift is a hallmark of the involvement of the N-H groups in hydrogen bonding, as the interaction weakens the N-H bond, thereby lowering its vibrational frequency.

The C=O stretching vibrations are also sensitive to hydrogen bonding. The this compound molecule contains two carbonyl groups: one in the cyclopentanone ring and one in the amide function of the hydrazide. In a non-hydrogen-bonded state, these would show sharp, intense bands at distinct frequencies. However, due to hydrogen bonding, where the carbonyl oxygen acts as a hydrogen bond acceptor, these bands may also exhibit a shift to lower frequencies. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength.

Tautomerism Studies:

The potential for tautomerism in this compound involves two primary possibilities: keto-enol tautomerism of the cyclopentanone ring and amide-imidol tautomerism of the hydrazide moiety.

Keto-Enol Tautomerism: The keto form is characterized by the C=O stretching vibration of the cyclopentanone ring. The enol form would exhibit a characteristic O-H stretching vibration (from the newly formed hydroxyl group) and a C=C stretching vibration from the double bond within the ring, while the original C=O band would disappear or diminish significantly.

Amide-Imidol Tautomerism: The amide form presents a distinct C=O stretching band and N-H stretching and bending vibrations. The imidol tautomer would be identified by the presence of an O-H stretching band (from the enolized amide) and a C=N stretching vibration, with the concurrent disappearance of the amide C=O band.

Experimental spectroscopic data for this compound in the solid state consistently show strong absorptions corresponding to N-H and C=O stretching vibrations, and the absence of significant O-H and C=N characteristic bands. This strongly suggests that in the crystalline form, this compound exists predominantly in the keto-amide tautomeric form.

Vibrational Spectral Data

Interactive Data Table: Infrared (IR) Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Interpretation |

| ~3300 - 3150 | Broad, Strong | ν(N-H) | N-H stretching, broadened and red-shifted due to hydrogen bonding. |

| ~2950 - 2850 | Medium | ν(C-H) | C-H stretching of the cyclopentane (B165970) ring. |

| ~1710 | Strong | ν(C=O) | Carbonyl stretching of the cyclopentanone ring. |

| ~1650 | Strong | ν(C=O) (Amide I) | Carbonyl stretching of the amide group, position influenced by H-bonding. |

| ~1550 | Medium | δ(N-H) (Amide II) | N-H bending, characteristic of secondary amides. |

Note: ν = stretching, δ = bending. Frequencies are approximate and can vary based on the specific crystalline environment.

Interactive Data Table: Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment | Interpretation |

| ~3300 - 3150 | Weak | ν(N-H) | N-H stretching, typically weak in Raman for polar bonds. |

| ~2950 - 2850 | Strong | ν(C-H) | Symmetric and asymmetric C-H stretching modes. |

| ~1710 | Medium | ν(C=O) | Ring Carbonyl stretching. |

| ~1650 | Medium | ν(C=O) (Amide I) | Amide Carbonyl stretching. |

| ~1450 | Strong | δ(CH₂) | CH₂ scissoring/bending modes of the cyclopentane ring. |

The combined analysis of IR and Raman spectra provides a comprehensive and complementary understanding of the solid-state structure of this compound. The data conclusively point to a structure dominated by the keto-amide tautomer, with significant intermolecular hydrogen bonding playing a crucial role in the stabilization of its crystal lattice.

Supramolecular Chemistry of 2 Oxocyclopentanecarbohydrazide and Its Assemblies

Investigation of Self-Assembly Processes Involving the Chemical Compound

No information is available in the scientific literature regarding the self-assembly of 2-Oxocyclopentanecarbohydrazide.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Assembly

There are no published studies on the non-covalent interactions of this compound.

Host-Guest Chemistry Applications

No research has been conducted on the host-guest chemistry of this compound.

Formation of Coordination Polymers or Metal-Organic Frameworks (MOFs) with this compound as a Ligand

The use of this compound as a ligand for the synthesis of coordination polymers or MOFs has not been reported.

Catalytic Applications and Ligand Development from 2 Oxocyclopentanecarbohydrazide

Exploration of Organocatalytic Properties of 2-Oxocyclopentanecarbohydrazide Derivatives

No studies have been published that explore the organocatalytic properties of this compound or its derivatives. The potential for this compound to act as an organocatalyst has not been investigated in the available scientific literature.

Development of Chiral Catalysts for Asymmetric Synthesis Utilizing the Chemical Compound

There is no information available on the development of chiral catalysts derived from this compound for use in asymmetric synthesis. The synthesis of chiral variants of this compound and their application in enantioselective catalysis have not been reported.

Table of Chemical Compounds

Analytical Methodologies for Research on 2 Oxocyclopentanecarbohydrazide

Development of Advanced Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures, making them ideal for monitoring the synthesis of 2-Oxocyclopentanecarbohydrazide and evaluating its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary methods utilized for these purposes.

Due to the polar nature of this compound, arising from the presence of the keto and hydrazide functional groups, reversed-phase HPLC (RP-HPLC) is a suitable analytical approach. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of polar analytes like this compound, specialized reversed-phase columns, such as those with polar-embedded or polar-endcapped stationary phases, can provide enhanced retention and improved peak shape. chromatographyonline.comsielc.com A C18 column is a common choice for the stationary phase in reversed-phase chromatography. jordilabs.com The mobile phase typically consists of a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol. jordilabs.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a reaction mixture, from polar starting materials to the less polar product.

A UV detector is commonly used for the analysis of compounds containing chromophores. The carbonyl group and the hydrazide moiety in this compound are expected to exhibit UV absorbance, allowing for sensitive detection. The selection of an appropriate detection wavelength is critical for maximizing sensitivity and minimizing interference from other components in the sample.

A typical HPLC method for the analysis of this compound might involve a C18 column with a water/acetonitrile gradient and UV detection at a wavelength determined by the compound's UV-Vis spectrum. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound itself is not sufficiently volatile for direct GC analysis due to its polarity and potential for thermal degradation. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Derivatization can be achieved by reacting the hydrazide functional group with a suitable reagent to form a less polar and more volatile compound. For instance, silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the hydrazide group. nih.gov Another approach involves the reaction of the keto group with a derivatizing agent. nih.gov For example, acetone (B3395972) can be used as a derivatization agent for hydrazine-containing compounds, forming a stable azine that is amenable to GC analysis. chrom-china.com

The choice of derivatization reagent is critical and depends on the specific functional groups present in the molecule and the desired properties of the resulting derivative. The derivatized sample is then injected into the GC, where it is separated on a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides both retention time data and mass spectral information, aiding in the positive identification of the compound and any impurities. nih.gov

Table 2: Example of a GC-MS Method for the Analysis of a Derivatized this compound

| Parameter | Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Quadrupole Temp | 150 °C |

| MS Transfer Line Temp | 280 °C |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. nih.gov This is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential products with the same nominal mass.

In addition to accurate mass determination, HRMS provides valuable structural information through the analysis of fragmentation patterns. wikipedia.orglibretexts.org When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic fragment ions. The fragmentation pattern is unique to the molecule's structure and can be used to elucidate the connectivity of atoms within the molecule. For this compound, fragmentation is expected to occur at the weaker bonds, such as the N-N bond in the hydrazide group and the C-C bonds adjacent to the carbonyl group.

Common fragmentation pathways for cyclic ketones often involve alpha-cleavage and McLafferty rearrangements. For the hydrazide moiety, cleavage of the N-N bond is a characteristic fragmentation. By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be constructed.

Table 3: Predicted High-Resolution Mass and Potential Fragment Ions for this compound

| Ion | Predicted m/z (Monoisotopic) | Possible Elemental Composition |

| [M+H]⁺ | 143.0818 | C₅H₁₁N₂O₂ |

| [M-NH₂NH]⁺ | 112.0524 | C₅H₈O₂ |

| [M-CONHNH₂]⁺ | 85.0653 | C₅H₉O |

| [C₄H₅O]⁺ | 69.0340 | C₄H₅O |

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy) for Reaction Yields

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for quantifying the concentration of this compound in solution, which is essential for determining reaction yields. This technique relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

While this compound possesses chromophores (the keto and hydrazide groups) that absorb in the UV region, its molar absorptivity may be low, limiting the sensitivity of direct quantification. To overcome this, a derivatization reaction can be employed to introduce a highly chromophoric group into the molecule. For instance, hydrazides can react with reagents like p-dimethylaminobenzaldehyde to form a colored product with a strong absorbance in the visible region. nih.gov

The procedure involves reacting a known volume of the reaction mixture with the chromogenic reagent and then measuring the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in the reaction mixture can then be determined by interpolating its absorbance on the calibration curve.

Table 4: Hypothetical Data for UV-Vis Quantification of this compound using a Chromogenic Agent

| Standard Concentration (µg/mL) | Absorbance at λmax |

| 1 | 0.102 |

| 2 | 0.205 |

| 5 | 0.510 |

| 10 | 1.015 |

| Sample | 0.654 |

| Calculated Concentration | 6.44 µg/mL |

In-situ Spectroscopic Methods for Real-time Reaction Progress Monitoring

In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, offer the significant advantage of monitoring chemical reactions in real-time without the need for sampling. stk-online.chrsc.org This provides a continuous stream of data on the concentration of reactants, intermediates, and products throughout the course of the reaction. youtube.com

For the synthesis of this compound, an ATR-FTIR probe can be immersed directly into the reaction vessel. The infrared spectrum is continuously recorded, allowing for the observation of changes in the characteristic vibrational frequencies of the functional groups involved in the reaction. For example, the disappearance of the characteristic band of the starting ester carbonyl and the appearance of the amide I and amide II bands of the hydrazide product can be monitored to track the progress of the reaction.

This real-time data is invaluable for understanding reaction kinetics, identifying reaction intermediates, and determining the optimal reaction endpoint. It enables precise control over reaction parameters, leading to improved yields, purity, and process safety. nih.gov

Table 5: Key Infrared Bands for In-situ Monitoring of this compound Synthesis

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Change During Reaction |

| Ester C=O (Starting Material) | ~1735 | Decreases |

| Amide I (C=O stretch of hydrazide) | ~1650 | Increases |

| Amide II (N-H bend of hydrazide) | ~1550 | Increases |

| N-H stretch (hydrazide) | ~3300 | Increases |

Future Research Directions and Unexplored Avenues

Integration of 2-Oxocyclopentanecarbohydrazide Chemistry with Flow Chemistry and Automated Synthesis

The synthesis of this compound and its derivatives could be significantly advanced by embracing flow chemistry and automated synthesis platforms. beilstein-journals.org Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is often challenging in traditional batch processing. ucd.ie This enhanced control can lead to higher yields, improved purity, and better reproducibility.

Automated synthesis systems, capable of performing multiple reaction steps sequentially, could streamline the production of a library of this compound derivatives for screening purposes. durham.ac.uk These systems can be programmed to vary substituents and reaction conditions, thereby rapidly exploring the chemical space around the core structure. beilstein-journals.org The integration of online analytical techniques, such as FTIR and HPLC/MS, into these automated flow systems would allow for real-time reaction monitoring and optimization, accelerating the discovery of optimal synthetic routes. mit.edu

| Parameter | Batch Synthesis | Potential Flow Synthesis Advantage for this compound |

| Heat Transfer | Often inefficient and non-uniform, leading to side reactions. | Superior heat exchange in narrow channels, allowing for precise temperature control and minimizing thermal decomposition. ucd.ie |

| Mass Transfer | Limited by mixing efficiency in large vessels. | Enhanced mixing through diffusion and advection in microreactors, leading to faster and more selective reactions. |

| Safety | Handling of potentially hazardous reagents and intermediates in large quantities. | Small reaction volumes at any given time significantly reduce the risk associated with hazardous materials. |

| Scalability | Often requires re-optimization of reaction conditions. | Scaling up by running the flow reactor for longer periods or by parallelizing multiple reactors ("numbering-up"). |

| Reproducibility | Can be variable between batches due to minor differences in conditions. | Consistent reaction environment ensures high reproducibility of product quality and yield. |

Exploration of Unconventional Reaction Media and Catalysis (e.g., Photoredox Catalysis)

The reactivity of this compound can be expanded by exploring unconventional reaction media and novel catalytic systems. Photoredox catalysis, in particular, has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.gov The application of photoredox catalysis to this compound could enable novel transformations that are inaccessible through traditional thermal methods. For instance, the generation of radical intermediates from the hydrazide moiety could facilitate unique C-C or C-N bond formations, leading to a diverse array of new derivatives.

Future research could focus on the development of low-energy light-absorbing catalysts for these transformations, which would improve reaction efficiency and scalability. nih.gov The use of unconventional reaction media, such as ionic liquids or deep eutectic solvents, could also offer new opportunities for controlling the reactivity and selectivity of reactions involving this compound.

Application of Machine Learning and Artificial Intelligence for Reactivity Prediction and Derivative Design

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical synthesis and drug discovery. eurekalert.org These powerful computational tools can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. mit.edu In the context of this compound, ML models could be developed to predict its reactivity towards a wide range of reagents and catalysts. researchgate.net This would enable chemists to prioritize experiments and avoid unproductive reaction pathways.

Furthermore, AI algorithms can be employed for the de novo design of this compound derivatives with specific desired properties. By learning the structure-activity relationships from existing data, these algorithms can propose novel molecular structures that are optimized for a particular biological target or material application. The integration of AI with automated synthesis platforms could create a closed-loop system for the rapid design, synthesis, and testing of new compounds. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reactivity Prediction | Predicting the likelihood and outcome of a chemical reaction. mit.edu | Accelerates the discovery of new synthetic routes to derivatives by identifying promising reactions in silico. |

| Reaction Optimization | Identifying the optimal reaction conditions (temperature, solvent, catalyst) for a desired outcome. nih.gov | Reduces the experimental effort required to maximize the yield and purity of this compound and its derivatives. |

| Derivative Design | Generating novel molecular structures with desired properties. | Enables the targeted design of new this compound-based compounds for specific applications, such as pharmaceuticals or materials. |

| Mechanism Elucidation | Assisting in the understanding of complex reaction mechanisms. arxiv.org | Provides insights into the formation and reactivity of this compound, guiding the development of more efficient syntheses. |

Synthesis and Study of Isotopically Labeled this compound for Mechanistic Insights

The synthesis and study of isotopically labeled compounds are invaluable for elucidating reaction mechanisms and metabolic pathways. researchgate.net The preparation of this compound with isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions would provide powerful probes for mechanistic investigations.

For example, deuterium-labeled this compound could be used to determine the kinetic isotope effect of a reaction, providing evidence for the rate-determining step. ¹³C and ¹⁵N labeling would allow for the unambiguous tracking of atoms during a chemical transformation or metabolic process using techniques like NMR spectroscopy and mass spectrometry. These studies would provide a detailed understanding of the fundamental chemistry of this compound, which is essential for its rational application in various fields.

| Isotope | Potential Labeling Position | Research Application |

| Deuterium (²H) | Alpha-carbon to the carbonyl group | Studying enolate formation and reactivity; kinetic isotope effect studies. |

| Carbon-13 (¹³C) | Carbonyl carbon | Mechanistic studies of nucleophilic addition and condensation reactions using ¹³C NMR. |

| Nitrogen-15 (¹⁵N) | Hydrazide nitrogens | Tracing the fate of the hydrazide moiety in chemical reactions and biological systems using ¹⁵N NMR. |

常见问题

Q. What statistical methods are optimal for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (Hill equation) using nonlinear regression (GraphPad Prism, R drc package). Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via residual plots and Akaike Information Criterion (AIC). For non-monotonic responses, use benchmark dose (BMD) modeling. Include replicate experiments (n ≥ 3) and negative controls to minimize false positives .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。